(4-ethoxyphenyl)(phenyl)methylamine
CAS No.: 131224-22-1
Cat. No.: VC21309782
Molecular Formula: C15H17NO
Molecular Weight: 227.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131224-22-1 |
---|---|
Molecular Formula | C15H17NO |
Molecular Weight | 227.3 g/mol |
IUPAC Name | (4-ethoxyphenyl)-phenylmethanamine |
Standard InChI | InChI=1S/C15H17NO/c1-2-17-14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12/h3-11,15H,2,16H2,1H3 |
Standard InChI Key | DZZLERCMSWAOHE-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Canonical SMILES | CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Introduction
Chemical Identity and Molecular Structure
Structural Composition
(4-Ethoxyphenyl)(phenyl)methylamine belongs to the class of diarylmethylamines, characterized by two aromatic rings attached to a central methyl carbon that also carries an amino group. The molecule contains a distinctive 4-ethoxy substitution on one of the phenyl rings, which significantly influences its chemical behavior and properties. The compound consists of a benzene ring (phenyl group) and a 4-ethoxyphenyl group connected to a central carbon that also bears an amino group (-NH2) .
Structural Representations
The compound can be represented in various forms, including 2D structural depictions and 3D conformational models. The 2D structure clearly shows the arrangement of the aromatic rings and the positioning of the ethoxy group at the para position of one phenyl ring. 3D conformational analysis reveals the spatial arrangement of atoms and groups, which is crucial for understanding its interactions with biological targets and its reactivity patterns .
Component Analysis
The molecule can be dissected into three key components:
-
A phenyl group (C6H5-)
-
A 4-ethoxyphenyl group (C6H4-OCH2CH3)
-
An amino group (-NH2) attached to the central carbon
This structural composition gives the compound its unique chemical identity and reactivity profile, distinguishing it from related compounds with different substituents .
Physical and Chemical Properties
Basic Physicochemical Parameters
The compound (4-ethoxyphenyl)(phenyl)methylamine displays specific physicochemical properties that determine its behavior in different environments. The parent compound is often found in its hydrochloride salt form, which has more detailed characterization available .
Table 1: Key Physical and Chemical Properties
Solubility Considerations
The solubility profile of (4-ethoxyphenyl)(phenyl)methylamine is an important factor in its handling and application. Like many amine compounds, it shows limited solubility in water but increased solubility in organic solvents. The hydrochloride salt form typically exhibits enhanced water solubility compared to the free base, which is advantageous for certain applications .
Nomenclature and Chemical Identifiers
Systematic Naming
The compound's systematic IUPAC name is (4-ethoxyphenyl)-phenylmethanamine, which precisely describes its structural composition. Alternative names may be used in different contexts, but this systematic name provides the most accurate structural description .
Chemical Identifiers
Various chemical identifiers are used to uniquely identify the compound in databases and literature.
Table 2: Chemical Identifiers for (4-Ethoxyphenyl)(phenyl)methylamine
Synonyms and Alternative Names
Several synonyms and alternative names exist for the compound, reflecting different naming conventions and contexts:
-
(4-ethoxyphenyl)(phenyl)methanamine
-
(4-ethoxyphenyl)-phenylmethanamine
-
4-ethoxybenzhydrylamine
Structural Analysis and Conformations
Conformational Analysis
The compound exhibits various conformational states due to rotational freedom around several bonds, including the central carbon-nitrogen bond and the ether linkage. These conformational properties influence its binding interactions with potential biological targets and its reaction pathways .
Structural Comparison with Related Compounds
(4-Ethoxyphenyl)(phenyl)methylamine differs from related compounds primarily in the substituent on the para position of one phenyl ring. For example, it differs from (4-methoxyphenyl)(phenyl)methylamine by having an ethoxy group (-OCH2CH3) instead of a methoxy group (-OCH3) . This structural difference, though subtle, can significantly affect physical properties, biological activity, and chemical reactivity .
Structure-Activity Relationships
The specific arrangement of functional groups in (4-ethoxyphenyl)(phenyl)methylamine contributes to its chemical behavior and potential biological activities. The ethoxy group enhances lipophilicity compared to more polar substituents, while the amino group provides a basic center capable of forming salts and participating in hydrogen bonding. These structural features collectively determine the compound's interaction profile .
Chemical Reactivity and Functional Group Analysis
Amino Group Reactivity
The primary amino group (-NH2) in (4-ethoxyphenyl)(phenyl)methylamine serves as a key reactive center. As a nucleophile, it can participate in various reactions including:
-
Salt formation (as evidenced by the hydrochloride salt)
-
Acylation reactions
-
Alkylation reactions
-
Condensation reactions with carbonyls
Ether Group Properties
The ethoxy group (-OCH2CH3) in the para position of one phenyl ring contributes to the compound's electronic properties and reactivity. As an electron-donating group, it increases electron density in the aromatic ring, potentially enhancing nucleophilicity at certain positions. The ether linkage itself is relatively stable under most conditions but may be cleaved under strong acidic conditions .
Benzhydryl System
The benzhydryl system (two phenyl rings attached to a central carbon) provides structural rigidity while allowing some conformational flexibility. This arrangement creates a sterically hindered environment around the central carbon, potentially influencing reaction rates and selectivity at the adjacent amino group .
Analytical Characterization
Chromatographic Analysis
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be useful for purity assessment and quantitative analysis of the compound. These methods, combined with appropriate detection systems, allow for sensitive and selective determination .
Preparation and Synthetic Routes
Solution Preparation for Research Use
For research applications, proper solution preparation is crucial. Stock solution preparation typically involves dissolving the compound in an appropriate solvent at specified concentrations. The choice of solvent depends on the intended application and solubility properties of the compound. For better solubility, heating to approximately 37°C and ultrasonic bath treatment may be beneficial in some cases .
Related Compounds and Derivatives
Structural Analogs
Several structural analogs of (4-ethoxyphenyl)(phenyl)methylamine exist, differing in the nature of the substituent on the para position of one phenyl ring or in other structural features:
-
(4-Methoxyphenyl)(phenyl)methylamine: Contains a methoxy group instead of ethoxy
-
Unsubstituted benzhydrylamine: Lacks the ethoxy substituent
-
(4-Hydroxyphenyl)(phenyl)methylamine: Contains a hydroxyl group instead of ethoxy
-
Halogenated derivatives: Containing halogen substituents at various positions
Salt Forms
The hydrochloride salt form ((4-ethoxyphenyl)(phenyl)methanamine hydrochloride) is a commonly used derivative with improved stability and water solubility compared to the free base. This salt form is particularly useful for pharmaceutical and research applications where consistent dosing and solubility are important .
Functional Derivatives
Potential functional derivatives of (4-ethoxyphenyl)(phenyl)methylamine include:
-
N-alkylated derivatives
-
N-acylated derivatives
-
Complexes with transition metals through the amino group
-
Products of further functionalization at other positions of the aromatic rings
Applications and Significance
Research Applications
(4-Ethoxyphenyl)(phenyl)methylamine has potential applications in chemical research, particularly as:
-
A building block for the synthesis of more complex molecules
-
A pharmaceutical intermediate
-
A model compound for studying structure-activity relationships
Chemical Synthesis
In chemical synthesis, the compound's amino group provides a versatile handle for further functionalization, making it potentially valuable as a synthetic intermediate in the preparation of more complex structures, particularly those containing the diarylmethyl motif .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume